molecular formula C13H13FN2OS B4572273 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B4572273
M. Wt: 264.32 g/mol
InChI Key: MPVYPDXRMNWLIW-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C13H13FN2OS and its molecular weight is 264.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.07326238 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Anticancer Activities

  • A study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which showed significant anti-inflammatory activity, suggesting potential in inflammation-related disorders (Sunder & Maleraju, 2013).

Herbicide Analysis and Environmental Impact

  • Dimethenamid (similar in structure due to the thiazol moiety) and its degradation products were analyzed in natural water, demonstrating the method's efficiency for detecting these compounds and understanding their environmental fate (Zimmerman, Schneider, & Thurman, 2002).

Radiopharmaceutical Development

  • A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with a fluorophenyl group, was reported for selective imaging of the translocator protein (18 kDa) using PET, highlighting its application in neurological disease research (Dollé et al., 2008).

Synthesis and Activity of Related Compounds

  • The synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives was explored, with some compounds exhibiting reasonable anticancer activity against various cancer types, indicating their potential in cancer therapy (Duran & Demirayak, 2012).

Pharmacokinetic Properties

  • The pKa values of newly synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives were determined, providing insights into their chemical properties and potential therapeutic applications (Duran & Canbaz, 2013).

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2OS/c1-8-9(2)18-13(15-8)16-12(17)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVYPDXRMNWLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide
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N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.